3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by two methoxy groups and a 2-oxopyrrolidin-1-yl substituent. The methoxy groups enhance lipophilicity and influence electronic properties, while the 2-oxopyrrolidin-1-yl moiety introduces a rigid, cyclic amide structure that may facilitate hydrogen bonding or steric interactions in biological systems .
Properties
IUPAC Name |
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-6-3-5-13(11-15)19(23)20-14-8-9-17(25-2)16(12-14)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLPRDHAESSKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Methoxylation: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amide Bond Formation: The final step involves coupling the methoxy-substituted benzoyl chloride with the pyrrolidinyl intermediate under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxyl-substituted pyrrolidinyl derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study the function of specific enzymes or receptors.
Industrial Chemistry: Employed in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The 2-oxopyrrolidin-1-yl group in the target compound provides a five-membered lactam ring, contrasting with the six-membered piperazine in GR125743. This difference may affect conformational flexibility and hydrogen-bonding capacity .
Physicochemical Properties
Notes:
- The target compound’s logP (estimated via fragment-based methods) suggests moderate blood-brain barrier penetration, unlike GR125743, which may require structural optimization for CNS targeting .
- Mepronil’s simplicity correlates with higher solubility but limits pharmacological versatility compared to the target compound .
Biological Activity
3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that belongs to the class of N-phenylbenzamide derivatives. These compounds have garnered attention due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 274.32 g/mol. The compound features methoxy groups on the phenyl rings and a pyrrolidinone moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that N-phenylbenzamide derivatives may enhance intracellular levels of proteins like APOBEC3G (A3G), which plays a significant role in inhibiting viral replication, particularly for Hepatitis B Virus (HBV) .
Antiviral Activity
Recent studies have shown that derivatives similar to this compound exhibit broad-spectrum antiviral effects. For instance, compounds in this class have demonstrated efficacy against HIV, HCV, and EV71 by increasing A3G levels within cells .
Table 1: Antiviral Efficacy of N-Phenylbenzamide Derivatives
| Compound Name | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| IMB-26 | HIV | Enhances A3G expression | |
| IMB-35 | HCV | A3G-mediated inhibition |
Anticancer Activity
Compounds related to this compound have also shown potential as anticancer agents. They have been evaluated for their ability to inhibit cell proliferation across various cancer cell lines.
Table 2: Anticancer Activity Profiles
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 1.18 ± 0.14 | |
| Compound B | HCT116 (Colon Cancer) | 0.67 | |
| Compound C | PC-3 (Prostate Cancer) | 0.80 |
Case Studies
- Study on Anti-HBV Activity : A study investigated the anti-HBV activity of various N-phenylbenzamide derivatives, including IMB-0523. It was found to inhibit both wild-type and drug-resistant HBV strains effectively, suggesting its potential as a therapeutic agent against HBV infections .
- Anticancer Evaluation : Another research effort focused on the anticancer properties of N-substituted benzamides, revealing significant cytotoxic effects against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
